Sodium N-lauroylserine

Description

Overview of N-Acyl Amino Acids as a Class of Amphiphilic Molecules in Academic Contexts

N-acyl amino acids (NAAs) are a significant class of amphiphilic molecules, meaning they possess both water-loving (hydrophilic) and water-fearing (hydrophobic) properties. lamberti.comwhamine.com This dual nature arises from their fundamental structure: a fatty acid's acyl group (the hydrophobic tail) is linked to an amino acid's amino group (the hydrophilic head) via an amide bond. vedantu.comnih.gov Sodium N-lauroylserine is a specific example, where lauric acid (a 12-carbon fatty acid) is joined with the amino acid serine.

The amphiphilic character of NAAs governs their behavior in solution. lamberti.com In aqueous environments, they tend to spontaneously arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water molecules. This can lead to the formation of ordered supramolecular structures such as micelles or vesicles. whamine.comnih.gov This behavior is the basis of their surface activity; they can position themselves at interfaces, such as between air and water or oil and water, reducing the surface or interfacial tension. lamberti.com While many NAAs are recognized as important endogenous signaling molecules in biology, their fundamental amphiphilic and surface-active properties make them intriguing subjects in physical and materials chemistry. whamine.comripublication.com

Research Significance of this compound within Chemical and Materials Science

The research significance of this compound in chemical and materials science stems directly from its identity as a biocompatible, anionic, amphiphilic molecule. While it is widely used in commercial products, in a research context, it serves as a model compound for understanding the behavior of amino acid-based surfactants.

The ability of NAAs to self-assemble into various nanostructures like vesicles and fibers is a key area of investigation. nih.govnih.govd-nb.info These self-assembled structures have potential applications in nanotechnology and biomedicine. For instance, vesicles formed from N-acyl amino acids can act as carriers for drug delivery, encapsulating therapeutic agents. nih.gov Research has demonstrated that sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with the drug cytarabine, showcasing their potential as novel drug delivery systems. nih.gov

Furthermore, the surface-active nature of these molecules makes them relevant in the functionalization and stabilization of nanoparticles. bohrium.comresearchgate.net The amino acid headgroup can interact favorably with nanoparticle surfaces, while the fatty acid tail provides stability in various solvents. This is crucial for creating stable, biocompatible nanomaterials for use in biosensors and other biomedical devices. bohrium.com The specific interactions between amino acids and gold nanoparticles, for example, are an active area of study to design peptides that can control nanoparticle size and recognize specific nanoparticle characteristics. nih.gov Therefore, the significance of this compound lies in its role as a representative molecule for exploring these advanced applications, from creating nanostructured biomaterials to developing sophisticated drug delivery vehicles. d-nb.infonih.gov

Historical Development of N-Acyl Amino Acid Research Methodologies

The study of N-acyl amino acids has evolved significantly, driven by advancements in both synthesis and analytical techniques.

Synthesis Methodologies: The primary chemical method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction, first described in 1883. wikipedia.org This method involves the acylation of an amino acid with an acyl chloride in the presence of an aqueous base. vedantu.comwikipedia.orgtandfonline.com The base neutralizes the hydrochloric acid that is generated during the reaction. tandfonline.com This robust and widely used reaction remains a principal route for the industrial production of N-acyl amino acid surfactants. researchgate.net Over the years, variations have been developed to improve efficiency and yield. tandfonline.comresearchgate.net Alongside chemical synthesis, enzymatic and chemo-enzymatic methods are being explored as greener alternatives, although they are not yet as technologically mature for large-scale production. researchgate.netnih.gov

Analytical and Characterization Methodologies: The history of N-acyl amino acid analysis is closely tied to the broader evolution of lipid analysis. Early research on surfactants dates back centuries with the use of soaps, but the scientific study and synthesis of synthetic surfactants began in the late 19th and early 20th centuries. lamberti.comsanhe-daily.comnepjol.info

A major leap in the study of endogenous NAAs came with the development of modern analytical techniques. The advent of mass spectrometry (MS) combined with separation techniques like liquid chromatography (LC) has been transformative. nih.govnih.govyoutube.com LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), allows for the highly sensitive and specific identification and quantification of lipids from complex biological samples. nih.govyoutube.comyoutube.com These "lipidomics" approaches have enabled researchers to discover and quantify a vast number of previously unknown N-acyl amino acids, revealing their roles in complex biological systems. nih.govyoutube.com The ability to separate analytes based on their physicochemical properties before detection by the mass spectrometer is crucial for distinguishing between structurally similar molecules, making LC-MS a cornerstone of modern NAA research. nih.govyoutube.com

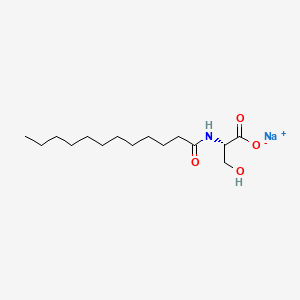

Structure

2D Structure

Properties

IUPAC Name |

sodium;(2S)-2-(dodecanoylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20;/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20);/q;+1/p-1/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGBFSXSXAKJJC-ZOWNYOTGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14379-56-7 (Parent) | |

| Record name | Sodium N-lauroylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070609642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30220895 | |

| Record name | Sodium N-lauroylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70609-64-2 | |

| Record name | Sodium N-lauroylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070609642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-lauroylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-(1-oxododecyl)-L-serinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM N-LAUROYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D5EU0568 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Sodium N Lauroylserine and Analogues

Chemical Synthesis Routes

Chemical synthesis provides robust and well-established methods for producing N-lauroylserine. These routes often involve the activation of the carboxylic acid to facilitate the reaction with the amine component.

Condensation Reactions and Amide Bond Formation Mechanisms

The formation of the amide bond in N-lauroylserine is fundamentally a condensation reaction between lauric acid and serine. In this process, a molecule of water is eliminated. Direct thermal condensation involves heating the carboxylic acid and the amine together. acsgcipr.org The reaction equilibrium is driven towards the product by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus. acsgcipr.org However, this approach presents challenges, as the high temperatures required can be energy-intensive and may lead to the degradation of the reactants or the final amide product. acsgcipr.org

The synthesis of N-acyl-L-amino acids is generally more demanding than ester synthesis. d-nb.info For the amide bond to form, a nucleophilic attack by the α-amine of the amino acid on the carboxyl group of the fatty acid is required. d-nb.info In aqueous environments, the zwitterionic nature of amino acids necessitates proton abstraction from the ammonium (B1175870) group to generate a free amine for the reaction. d-nb.info

Utilization of Activated Carboxylic Acid Derivatives in Acylation

To circumvent the harsh conditions of direct condensation, a common strategy is to activate the carboxylic acid group of lauric acid. This involves converting the carboxylic acid into a more reactive derivative, which can then readily react with serine. acsgcipr.org Industrial synthesis of N-acyl amino acids frequently relies on the use of highly reactive acyl chlorides, such as lauroyl chloride. d-nb.inforesearchgate.netresearchgate.net These are typically prepared using chlorinating agents, which can include toxic chemicals like phosgene. d-nb.inforesearchgate.net

Other activated forms include acid anhydrides. google.com Alternatively, the carboxylic acid can be activated in situ using coupling reagents. growingscience.comresearchgate.net These reagents react with the carboxylic acid to form a reactive intermediate, such as an active ester, which is then susceptible to nucleophilic attack by the amine. growingscience.com Common coupling reagents used in amide synthesis include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). growingscience.com

Application of Phase Transfer Catalysis in Synthetic Procedures

Phase-transfer catalysis (PTC) is a powerful technique for synthesizing analogues of amino acids, which can subsequently be acylated to form compounds analogous to N-lauroylserine. nih.gov This method is particularly useful for the asymmetric synthesis of α-amino acids from prochiral precursors. nih.gov The process typically involves the alkylation of a glycine (B1666218) derivative, often protected as a Schiff base, using a chiral phase-transfer catalyst. nih.govresearchgate.net

The catalyst, usually a chiral quaternary ammonium salt, facilitates the transfer of the enolized glycine anion from the aqueous or solid phase to the organic phase where it reacts with an alkyl halide. nih.govorganic-chemistry.org This approach allows for the synthesis of a wide variety of both natural and unnatural α-amino acids under mild conditions. nih.govorganic-chemistry.org Structurally well-defined C2-symmetric chiral quaternary ammonium bromides have proven effective in catalyzing highly enantioselective alkylations of aldimine Schiff bases of amino acid tert-butyl esters. organic-chemistry.org Solid-supported PTC systems have also been developed for the synthesis of racemic α-amino acids. researchgate.net

Biocatalytic and Enzymatic Synthesis Approaches

As an environmentally friendly alternative to traditional chemical methods, biocatalytic synthesis utilizes enzymes to catalyze the formation of N-acyl amino acids. d-nb.inforesearchgate.net This approach avoids the use of harsh chemicals and can offer high selectivity. d-nb.inforesearchgate.net

Enzymatic N-Acylation Reactions Employing Aminoacylases

Aminoacylases (EC 3.5.1.14) are a class of hydrolase enzymes that have shown significant potential for the biocatalytic synthesis of N-acyl-L-amino acids. d-nb.infouni-duesseldorf.de While historically used for the resolution of racemic N-acetyl-amino acids, several new aminoacylases that accept long-chain fatty acids as substrates have been discovered. d-nb.inforesearchgate.net These enzymes can catalyze the direct acylation of amino acids with free fatty acids in aqueous systems. researchgate.net

Bacterial aminoacylases capable of synthesis have been identified in various genera, including Burkholderia, Mycolicibacterium, and Streptomyces. researchgate.net For instance, a novel aminoacylase (B1246476) isolated from Burkholderia sp. has been shown to efficiently catalyze the synthesis of various N-lauroyl-L-amino acids, including N-lauroyl-L-serine, from lauric acid and the corresponding L-amino acid. tandfonline.com Other enzymes, such as those from porcine kidney and Streptomyces mobaraensis, have also been investigated for their synthetic capabilities. d-nb.infotandfonline.com

Substrate Specificity and Selectivity of Enzymes for Lauroyl-Amino Acid Formation

The effectiveness of enzymatic synthesis is governed by the substrate specificity and selectivity of the enzyme, which arises from the unique three-dimensional structure of its active site. researchgate.net Enzyme selectivity is not absolute, and the catalytic efficiency (kcat/Km) is a key measure of specificity for a given substrate. researchgate.netdiva-portal.org

Aminoacylases exhibit varying specificity for both the fatty acid and the amino acid moieties. uni-duesseldorf.de Many aminoacylases show a preference for amino acids with hydrophobic side chains, such as alanine, phenylalanine, valine, and methionine. uni-duesseldorf.deresearchgate.net Polar amino acids are also accepted, but often with lower efficiency. For example, some aminoacylases can hydrolyze or synthesize lauroyl-serine and lauroyl-glutamine, but to a lesser extent than their hydrophobic counterparts. d-nb.infouni-duesseldorf.de

An aminoacylase from Burkholderia sp. LP5_18B has demonstrated broad substrate specificity in synthesis reactions. While it produced N-lauroyl-L-phenylalanine and N-lauroyl-L-arginine with high yields of 51% and 89% respectively, it also synthesized other N-lauroyl-amino acids, including N-lauroyl-L-serine, with yields ranging from 2% to 28%. tandfonline.com The low water solubility of N-lauroyl-L-arginine is believed to drive the reaction equilibrium towards its production, resulting in a particularly high yield. tandfonline.com

The following table presents the synthesis yields of various N-lauroyl-L-amino acids catalyzed by a purified aminoacylase from Burkholderia sp. LP5_18B after a 60-hour reaction. tandfonline.com

| Amino Acid Substrate | Product | Yield (%) |

|---|---|---|

| L-Phenylalanine | N-lauroyl-L-phenylalanine | 51 |

| L-Arginine | N-lauroyl-L-arginine | 89 |

| L-Alanine | N-lauroyl-L-alanine | 2–28 |

| Glycine | N-lauroyl-glycine | |

| L-Glutamine | N-lauroyl-L-glutamine | |

| L-Serine | N-lauroyl-L-serine | |

| L-Valine | N-lauroyl-L-valine | |

| L-Theanine | N-lauroyl-L-theanine | |

| L-Lysine | Nα-lauroyl-L-lysine |

Whole-Cell Biotransformation Strategies for Amino Acid Surfactants

The synthesis of amino acid-based surfactants, including Sodium N-lauroylserine, is increasingly turning towards biotechnological approaches to overcome the limitations of traditional chemical methods. nih.gov Whole-cell biotransformation has emerged as a promising and greener alternative, utilizing the inherent enzymatic machinery of microorganisms to catalyze the formation of N-acyl amino acids. nih.govnih.gov This strategy is particularly advantageous for cofactor-dependent reactions, as the cellular environment provides continuous cofactor regeneration, eliminating the need for expensive external additions. unimi.itmdpi.com

The core of this approach involves the use of microorganisms, often genetically engineered, that can efficiently catalyze the amide bond formation between a fatty acid (or its activated form) and an amino acid. nih.govgoogle.com Bacteria, in particular, are known to produce N-acylated amino acids. oup.com The key enzymes responsible for this synthesis are N-acyl amino acid synthases (NAS) and a group of GNAT (Gcn5-related N-acetyltransferase) acyltransferases. oup.comasm.org These enzymes facilitate the conversion of an activated fatty acid, such as an acyl-CoA thioester, and an amino acid into the desired N-acyl amino acid. nih.govgoogle.com

The use of whole-cell biocatalysts can be implemented in various reactor setups, including packed-bed reactors where immobilized cells are used for continuous production. unimi.it This approach not only simplifies catalyst handling and product recovery but also enhances the stability of the biocatalyst. nih.govunimi.it The selection of the microbial strain and the optimization of reaction conditions—such as pH, temperature, and substrate concentration—are critical factors that influence the efficiency and stereoselectivity of the biotransformation. mdpi.commdpi.com

Table 1: Key Enzymes and Microorganisms in N-Acyl Amino Acid Bioproduction

| Category | Examples | Role in Synthesis | Citations |

| Enzyme Type | N-Acyl Amino Acid Synthases (NAS) | Catalyze the condensation of an activated fatty acid and an amino acid. | asm.org, nih.gov, nih.gov |

| GNAT Acyltransferases | A superfamily of enzymes involved in the transfer of an acyl group to an amino acid. | oup.com | |

| Aminoacylases | Hydrolases that can be used in reverse to synthesize amide bonds. | nih.gov | |

| Acyl-CoA Synthetase | Activates fatty acids into their CoA thioester form for the acylation reaction. | google.com | |

| Microorganism | Escherichia coli (genetically engineered) | Often used as a host for overexpressing key enzymes for surfactant production. | google.com, unimi.it |

| Soil & Marine Bacteria (Deleya marina) | Natural producers of various N-acyl amino acids. | oup.com, asm.org | |

| Fungi (Penicillium citrinum) | Utilized in whole-cell biotransformations for various organic reactions. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The production of amino acid surfactants is progressively aligning with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comjchr.orgacs.org For this compound, this involves a shift from traditional synthetic routes to more sustainable and environmentally benign methodologies. nih.govmdpi.com Amino acid surfactants inherently possess favorable green characteristics, as they are derived from renewable feedstocks like fatty acids and amino acids, and are known for their biodegradability. jchr.orgresearchgate.netacs.org

Waste Prevention and Atom Economy in Synthetic Design

A central tenet of green chemistry is waste prevention, where the ideal synthesis generates only the desired product with no byproducts. acs.org Atom economy is a metric used to measure the efficiency of a chemical reaction in this regard, calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.comnih.gov

The traditional chemical synthesis of N-acyl amino acids, such as the Schotten-Baumann reaction, often exhibits poor atom economy. nih.gov This method typically uses acyl chlorides to acylate the amino acid in the presence of a base. nih.govatamanchemicals.com While the reaction may have a high chemical yield, it generates a stoichiometric amount of salt (e.g., sodium chloride) as a waste byproduct, significantly lowering its atom economy. nih.govlibretexts.org

Atom Economy Calculation for a Typical Schotten-Baumann Reaction:

Reaction: Lauroyl Chloride + Serine + 2 NaOH → this compound + NaCl + 2 H₂O

Concept: Only the atoms from lauroyl chloride and serine that form the final product are considered "utilized." The atoms from the sodium hydroxide (B78521) that form sodium chloride and water are considered waste in the context of atom economy.

In contrast, biocatalytic and enzymatic approaches represent a significant improvement in atom economy. nih.govnih.gov For example, an enzymatic condensation reaction where a fatty acid and an amino acid are directly joined with the removal of only a molecule of water would have a much higher atom economy. mdpi.com Addition reactions, which can be achieved in some green synthetic designs, are the most ideal, with a 100% atom economy as all reactant atoms are incorporated into the single product. primescholars.comdocbrown.info By designing syntheses that maximize the incorporation of all starting materials into the final product, the generation of waste is minimized, aligning with the principles of sustainable development. mdpi.comdocbrown.info

Table 2: Comparison of Atom Economy in Synthetic Routes

| Synthetic Route | Typical Reactants | Key Byproducts | Atom Economy | Citations |

| Schotten-Baumann Reaction | Acyl Chloride, Amino Acid, Base (e.g., NaOH) | Salt (e.g., NaCl), Water | Low | nih.gov, libretexts.org |

| Enzymatic Condensation | Fatty Acid, Amino Acid | Water | High | mdpi.com, nih.gov |

| Ideal Addition Reaction | Reactant A, Reactant B | None | 100% (Theoretical Ideal) | primescholars.com, docbrown.info |

Development of Safer Solvents and Auxiliary Substances for Reaction Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. acs.org Many traditional organic syntheses rely on volatile organic compounds (VOCs) as solvents, which can be hazardous, toxic, and environmentally damaging. mdpi.com Green chemistry encourages the use of safer alternatives, such as water, or eliminating the need for solvents altogether. mdpi.commdpi.com

The synthesis of amino acid surfactants is well-suited to the use of greener solvents. mdpi.com Biocatalytic methods, including both whole-cell and isolated enzyme systems, are often conducted in aqueous media under mild conditions. nih.govmdpi.com Water is an ideal green solvent as it is non-toxic, non-flammable, readily available, and environmentally benign. Some patented procedures for amino acid surfactant synthesis explicitly describe using water as the solvent, achieving high conversion rates. mdpi.com

Furthermore, research into alternative reaction media like ionic liquids (ILs) and deep eutectic solvents (DESs) is ongoing. jchr.orgmdpi.com These substances can offer unique solubility and catalytic properties while having low volatility, potentially reducing air pollution associated with traditional solvents. jchr.org For certain applications, solvent-free, or neat, reaction conditions have also been developed, representing the ultimate green approach by completely eliminating solvent-related waste and hazards. mdpi.com The move away from hazardous organic solvents in the production of this compound reduces risks to workers, minimizes environmental pollution, and simplifies product purification. mdpi.comchemanager-online.com

Energy Efficiency Considerations in Synthetic Protocols

Reducing energy consumption is a key objective of green chemistry, with environmental and economic benefits. acs.orgchemanager-online.com Synthetic protocols should be designed to operate at ambient temperature and pressure whenever possible to minimize energy requirements. acs.org

Traditional chemical syntheses can be energy-intensive, often requiring significant heating to achieve acceptable reaction rates and yields. uu.nl In contrast, biocatalytic processes are inherently energy-efficient. mdpi.com Enzymes and whole-cell systems operate under mild physiological conditions, typically at or near room temperature and atmospheric pressure. nih.govmdpi.com This drastically reduces the energy needed for heating and pressurizing reaction vessels, thereby lowering the process's carbon footprint and operational costs. uu.nlcesio.eu

Structural Characterization and Supramolecular Organization of Sodium N Lauroylserine Systems

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

The precise chemical structure and solid-state arrangement of Sodium N-lauroylserine are determined using a combination of high-resolution spectroscopic and diffraction techniques. Each method provides unique and complementary information, from the confirmation of covalent bonds and functional groups to the exact molecular mass and crystalline packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. For this compound in a deuterated solvent like D₂O, specific signals corresponding to the different parts of the molecule are observed. Experimental data has shown the following characteristic chemical shifts (δ) and multiplicities: a broad triplet around 0.88 ppm for the terminal methyl (-CH₃) group of the lauroyl chain, a broad singlet at approximately 1.29 ppm representing the sixteen methylene (B1212753) (-CH₂-) protons of the fatty acid tail, a multiplet near 1.61 ppm for the β-methylene protons relative to the carbonyl group, and a triplet at 2.31 ppm for the α-methylene protons adjacent to the amide carbonyl. The serine headgroup protons appear as multiplets around 3.85 ppm (for the -CH₂OH group) and 4.25 ppm (for the α-CH group). google.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. Based on the structure of this compound, the spectrum is expected to show a signal for the terminal methyl carbon of the lauroyl chain at approximately 14 ppm. The numerous methylene carbons of the alkyl chain would appear in the 22-35 ppm range. The carbon of the β-methylene group to the carbonyl is expected around 35-40 ppm, while the α-methylene carbon should appear near 40-50 ppm. For the serine headgroup, the α-carbon (CH-N) signal is anticipated around 55-65 ppm, the hydroxymethyl carbon (-CH₂OH) signal around 60-70 ppm, and the carbonyl carbons of the amide and carboxylate groups would be found in the more deshielded region of 170-180 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm, Estimated) |

|---|---|---|

| Lauroyl -CH₃ | ~0.88 | ~14 |

| Lauroyl -(CH₂)₈- | ~1.29 | ~22-32 |

| Lauroyl -CH₂-CH₂-C=O | ~1.61 | ~25 |

| Lauroyl -CH₂-C=O | ~2.31 | ~36 |

| Serine α-CH | ~4.25 | ~58 |

| Serine β-CH₂OH | ~3.85 | ~62 |

| Amide C=O | - | ~175 |

| Carboxylate C=O | - | ~178 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the key functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. nih.gov The spectrum provides clear evidence for the presence of the amide linkage, the carboxylate salt, the hydroxyl group, and the long alkyl chain.

Key characteristic absorption bands for this compound include:

N-H Stretching: A prominent band typically appears in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide group. acs.org

O-H Stretching: A broad absorption band is expected between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl (-OH) group of the serine residue. This broadening is due to hydrogen bonding. acs.org

C-H Stretching: Sharp absorption bands between 2850 and 3000 cm⁻¹ are indicative of the symmetric and asymmetric stretching vibrations of the C-H bonds in the long lauroyl alkyl chain. researchgate.netiitkgp.ac.in

Amide I (C=O Stretching): A strong, sharp absorption peak typically occurs around 1620-1680 cm⁻¹. This is one of the most characteristic bands in the IR spectrum of amides. acs.org

Amide II (N-H Bending): This band, resulting from a combination of N-H bending and C-N stretching, is found in the 1520-1580 cm⁻¹ range.

Carboxylate (C=O Stretching): A strong, often broad, asymmetric stretching band for the carboxylate group (COO⁻) appears in the region of 1550-1610 cm⁻¹. This may overlap with the Amide II band.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are observed in the 1350-1470 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3300 - 3500 | Medium-Strong |

| Hydroxyl (O-H) | Stretch | 3200 - 3600 | Strong, Broad |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Strong |

| Amide I (C=O) | Stretch | 1620 - 1680 | Strong |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 | Strong |

| Amide II (N-H) | Bend | 1520 - 1580 | Medium-Strong |

| Alkyl (C-H) | Bend | 1350 - 1470 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with extremely high accuracy. This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS confirms its molecular formula, C₁₅H₂₈NNaO₄.

Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass to several decimal places. This is possible because the exact mass of an atom is not an integer value (due to the mass defect of its constituent protons and neutrons). By summing the exact masses of all atoms in the proposed formula (C₁₅H₂₈NNaO₄), a theoretical monoisotopic mass is calculated. The experimentally measured mass from the HRMS instrument is then compared to this theoretical value. A close match (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition. The calculated monoisotopic mass for this compound is 309.191603 g/mol .

Powder X-ray Diffraction (PXRD) for Solid-State Packing and Polymorphism

Powder X-ray Diffraction (PXRD) is the primary technique for investigating the solid-state structure of crystalline materials like this compound. By directing X-rays onto a powdered sample, a unique diffraction pattern is generated, which serves as a fingerprint for its specific crystalline arrangement. This pattern reveals information about the unit cell dimensions and the packing of molecules within the crystal lattice.

PXRD is crucial for identifying different crystalline forms, or polymorphs, which are different solid-state packing arrangements of the same molecule. researchgate.net Polymorphs can have distinct physical properties. The PXRD pattern allows for the clear differentiation between crystalline and amorphous (non-crystalline) solids and between different polymorphs based on the positions (2θ angles) and intensities of the diffraction peaks. researchgate.net

Studies on related N-acyl amino acid derivatives have shown that these molecules often self-assemble into interdigitated bilayer structures in the solid state. In such arrangements, the long alkyl chains of molecules in opposing layers are interlocked. PXRD data for homologous series of these compounds show that the d-spacings (the distance between crystal lattice planes), calculated from the diffraction peaks, often exhibit a linear dependence on the length of the acyl chain, which is consistent with an ordered, bilayered structure. Therefore, PXRD analysis of this compound is expected to reveal a crystalline structure, likely organized in a bilayer fashion, and would be the definitive method to identify any potential polymorphism.

Analysis of Self-Assembly Phenomena

As an amphiphilic molecule, this compound exhibits self-assembly in aqueous solutions, a phenomenon driven by the hydrophobic effect. The characterization of this behavior, particularly the onset of micelle formation, is fundamental to understanding its properties as a surfactant.

Critical Micellar Concentration (CMC) Determination and Factors Influencing Micellization

The Critical Micellar Concentration (CMC) is a key parameter of any surfactant, defined as the concentration above which individual surfactant molecules (unimers) begin to aggregate to form organized structures known as micelles. Below the CMC, the surfactant primarily exists as monomers in the solution and at interfaces. Above the CMC, additional surfactant molecules predominantly form new micelles. The determination of the CMC can be achieved by monitoring a physical property of the solution that changes abruptly at the point of micellization. Common methods include tensiometry (measuring surface tension), conductometry (measuring electrical conductivity), and fluorescence spectroscopy. For related N-lauroyl amino acid surfactants, CMC values have been reported to be in the range of 0.1 mM to 1 mM. google.com

Several factors can influence the CMC of an ionic surfactant like this compound:

Presence of Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant typically lowers the CMC. The added ions shield the electrostatic repulsion between the charged head groups (the carboxylate groups in this case) of the surfactant molecules, which facilitates their aggregation into micelles at a lower concentration.

Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Often, as the temperature increases from a low value, the CMC first decreases to a minimum and then increases. google.comnih.gov The initial decrease is often attributed to a reduction in the hydration of the hydrophilic head group, which favors micellization. The subsequent increase at higher temperatures is due to the disruption of the structured water molecules around the hydrophobic tail, which disfavors the aggregation process.

Table 3: Factors Influencing the Micellization of this compound

| Factor | Effect on CMC | Reason |

|---|---|---|

| Addition of Electrolyte (e.g., NaCl) | Decrease | Shielding of electrostatic repulsion between ionic head groups, promoting aggregation. |

| Increase in Temperature | Typically decreases to a minimum, then increases | A complex interplay between dehydration of the head group (favors micellization) and disruption of water structure around the tail (disfavors micellization). google.com |

Thermotropic Phase Behavior and Transitions (e.g., solid-solid, melting)

The thermotropic phase behavior of N-acyl amino acids, including serine derivatives, is complex and highly dependent on the length of the acyl chain, the nature of the amino acid headgroup, and hydration levels. acs.orgresearchgate.net Differential scanning calorimetry (DSC) is a key technique for investigating these phase transitions, which typically include one or more minor, low-enthalpy solid-solid transitions before the main, higher-enthalpy melting transition from a solid (gel) to a liquid (micellar or liquid-crystalline) state. acs.orgresearchgate.netnih.gov

For homologous series of N-acyl amino acids, the thermodynamic parameters associated with these transitions, such as enthalpy (ΔH) and entropy (ΔS), often show a linear dependence on the length of the acyl chain. acs.orgoup.com For instance, in studies of N-acyl-L-alanine and N-acylglycine series, the enthalpy and entropy of transition were observed to increase with each additional methylene group in the acyl chain. oup.com This linear relationship suggests that the solid-state structures and intermolecular interactions are quite similar across the homologous series. acs.org

In many cases, the initial heating scan of a sample reveals a polymorphic solid-solid transition that may not be present in subsequent heating cycles. acs.orgias.ac.in This behavior indicates a transition from a less stable to a more stable crystalline form. acs.org For example, studies on N-acyl GABAs (structurally related compounds) showed minor transitions that were not reproducible after the first heating scan, suggesting they correspond to a transition between polymorphic forms. acs.org Similarly, a homologous series of N,O-diacyl-L-alaninols, which are isomers of N-acyl-L-alanine esters, exhibited a solid-solid transition before melting in the first heating thermogram, which vanished in subsequent scans. ias.ac.in

The main melting transition temperature is also influenced by the acyl chain length. acs.org For N-acyl GABAs, the transition temperature of infinitely long chains was calculated to be 421.5 K (148.35 °C) in the dry state. acs.org While specific DSC data for this compound is not detailed in the provided results, the behavior of homologous N-acyl amino acids provides a strong predictive framework for its expected thermotropic properties. acs.orgresearchgate.netoup.com

Formation of Bilayer Structures and Self-Assembled Networks

Amphiphilic molecules like this compound spontaneously organize in aqueous solutions to minimize the unfavorable contact between their hydrophobic tails and water. nii.ac.jp This self-assembly process leads to the formation of various aggregates, with the final structure being largely determined by the molecule's geometry, often described by the packing parameter. nii.ac.jp Single-tailed surfactants such as N-acyl amino acids typically form structures ranging from spherical micelles to more complex bilayer arrangements. nii.ac.jp

Crystal structure analyses of related N-acyl amino acids and their derivatives consistently reveal the formation of bilayer structures. acs.orgresearchgate.netresearchgate.net In these arrangements, the molecules align in a head-to-head and tail-to-tail fashion. researchgate.net For example, the crystal structure of N-tridecanoyl GABA shows that molecules pack into bilayers with the acyl chains oriented parallel to the bilayer normal. acs.org Similarly, studies on N-acylserinols (NASOHs) and N-palmitoylethanolamine demonstrate a bilayer-like organization. researchgate.net

Neutron reflection studies on cationic peptide surfactants at the silica-water interface have also confirmed the formation of a dense, sandwiched peptide bilayer, where hydrophobic tails attract each other in the core and charged head groups face outwards. psu.edu This indicates that the drive to form bilayers is a dominant feature for this class of amphiphiles, governed primarily by hydrophobic interactions. psu.edu The specific packing within the bilayer, such as whether the acyl chains are tilted or interdigitated, depends on factors like the size of the headgroup and the length of the acyl chain. researchgate.netresearchgate.net For instance, N-acylserinols have been shown to adopt a tilted bilayer structure. researchgate.net

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, Dispersion Forces) in Supramolecular Architecture

The stability and specific geometry of the supramolecular structures formed by this compound are governed by a combination of non-covalent intermolecular forces. science.govyale.edu These include hydrogen bonding, dispersion (van der Waals) forces, and electrostatic interactions. yale.edu

Hydrogen Bonding: This is a critical interaction for N-acyl amino acids. The amide group (-CONH-) and the carboxylate (-COO⁻) and hydroxyl (-OH) groups of the serine headgroup are capable of acting as both hydrogen bond donors and acceptors. nih.govuni-bayreuth.de Crystal structures of related compounds show extensive hydrogen bonding networks. researchgate.netnih.gov For example, strong O-H···O hydrogen bonds often form between the carboxyl groups of molecules in opposite leaflets of the bilayer, creating dimeric structures. acs.org Additionally, N-H···O hydrogen bonds are established between the amide groups of adjacent molecules within the same layer, further stabilizing the sheet-like arrangement. acs.orgnih.gov The presence of the sodium ion (Na+) can influence this network, though its effect can be modulated by the presence of water molecules. nih.gov

Electrostatic Interactions: As a sodium salt, this compound possesses a negatively charged carboxylate group and a positively charged sodium counterion. Electrostatic attractions between the anionic headgroups and the cationic counterions, as well as repulsive forces between like charges, play a role in the organization and spacing of the molecules at the bilayer surface. science.gov The combination of these interactions dictates the precise molecular packing and the resulting thermotropic and structural properties of the system. acs.orgyale.edu

Modulation of Membrane Fluidity in Model Systems Using Analogs

Analogs of this compound, particularly other N-acyl amino acids and their ester derivatives, are known to interact with and modulate the fluidity of model lipid membranes. ias.ac.infrontiersin.org Membrane fluidity is a critical parameter that affects the permeability and function of biological membranes, such as the stratum corneum (SC), the outermost layer of the skin. ias.ac.innih.gov

The ability of these compounds to alter membrane fluidity is often investigated using fluorescent probes like Laurdan. ias.ac.innih.gov The emission spectrum of Laurdan is sensitive to the polarity of its environment, which correlates with the packing density and water content of the lipid bilayer. nih.govnih.gov A change in the Generalized Polarization (GP) value of Laurdan indicates a change in membrane fluidity; a decrease in GP corresponds to an increase in fluidity. nih.gov

Studies have shown that N-acyl amino acid derivatives can increase the fluidity of model membranes. For example, N,O-dilauroyl-L-alaninol, an analog, was found to increase the fluidity of a stratum corneum model membrane more effectively than N-lauroyl glycine (B1666218) lauryl ester (NLGLE). ias.ac.in This fluidizing effect is believed to enhance the permeability of the membrane. ias.ac.in The mechanism is thought to involve the insertion of the amphiphilic molecules into the lipid bilayer, which disrupts the tight packing of the endogenous lipids. ias.ac.inresearchgate.net

The effectiveness of a particular analog in modulating membrane fluidity depends on its chemical structure, including the nature of the headgroup and the length of the acyl chain. ias.ac.infrontiersin.org For instance, the reduced ability of N-acyl serine alkyl esters (NASEs) compared to N-acyl glycine alkyl esters (NAGEs) to enhance permeability has been attributed to the more hydrophilic serine headgroup, which can form more extensive hydrogen bonds, leading to less disruption of the lipid packing. ias.ac.in

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies of Sodium N Lauroylserine and Its Derivatives

Methodological Frameworks for SAR Analysis

The investigation of SARs for surfactants like Sodium N-lauroylserine involves a combination of qualitative and quantitative methods, often supported by computational modeling.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific functional property. researchgate.netnih.gov For surfactants, QSAR studies are instrumental in predicting properties such as critical micelle concentration (CMC), surface tension, and interaction with membranes. nih.gov

The general form of a QSAR model can be expressed as: Activity = f (physicochemical properties and/or structural properties) + error researchgate.net

In the case of amino acid-based surfactants, descriptors used in QSAR models can include:

Hydrophobicity: Often quantified by the logarithm of the partition coefficient (log P), which describes the distribution of the surfactant between an oily and an aqueous phase.

Electronic properties: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's reactivity. nih.gov

Steric factors: Related to the size and shape of the molecule.

Topological indices: Numerical descriptors that characterize the molecular structure.

A study on the QSAR of anionic surfactants indicated that the critical micelle concentration (cmc) is influenced by molecular descriptors in the following order: KH0 > ET > D > ELUMO > ΔHf > EHOMO. nih.gov This highlights the importance of electronic and topological parameters in determining the self-assembly behavior of these surfactants.

Computational methods play a significant role in modern SAR analysis, enabling the prediction of molecular properties and the simulation of molecular interactions. These approaches can handle complex, non-linear relationships that are often challenging for traditional QSAR models.

Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure and function of biological neural networks. They can be trained on a dataset of known compounds and their activities to recognize patterns and predict the activity of new, untested compounds. nih.gov In the context of surfactants, ANNs can be used to model the relationship between a set of chemical descriptors and a property like CMC or surface tension.

Support Vector Machines (SVMs): SVMs are supervised machine learning algorithms that can be used for classification and regression tasks. In SAR, SVMs can be employed to classify compounds as active or inactive or to predict a continuous property value.

These computational tools, often integrated into broader QSAR workflows, allow for the virtual screening of large libraries of potential surfactant molecules, thereby accelerating the discovery of new compounds with desired properties.

Influence of Structural Modifications on Functional Properties

The functional properties of this compound can be finely tuned by modifying its three main components: the acyl chain, the amino acid head group, and its stereochemistry.

The length of the hydrophobic acyl chain is a critical determinant of the self-assembly and interfacial behavior of N-acyl amino acid surfactants. researchgate.net An increase in the acyl chain length generally leads to enhanced hydrophobicity, which in turn affects properties like the critical micelle concentration (CMC) and surface tension.

A study on N-acyl glycinate (B8599266) surfactants demonstrated that increasing the fatty acyl chain length enhances the interfacial activity and intermolecular interactions. researchgate.net This leads to the formation of more compact adsorption films at interfaces, with a higher dilational modulus. researchgate.net

| Acyl Chain of N-Acyl Glycinate | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (mN/m) |

| Lauroyl (C12) | 8.9 | 30.5 |

| Myristoyl (C14) | 2.3 | 32.0 |

| Palmitoyl (C16) | 0.6 | 34.5 |

| Stearoyl (C18) | 0.2 | 37.0 |

This table presents illustrative data based on general trends observed for N-acyl amino acid surfactants to demonstrate the effect of acyl chain length. Actual values for this compound derivatives may vary.

The interaction of these surfactants with cell membranes is of particular interest. The amino acid head group can interact with the polar head groups of membrane lipids, potentially leading to membrane disruption or enhanced permeability. The hydrophobicity of the amino acid side chain can modulate the extent of this interaction. For instance, more hydrophobic amino acid grafts in pseudo-peptides have been shown to enhance membrane-disruptive activity. nih.gov

| Amino Acid in N-Dodecanoyl Amino Acidate | Hydrophobicity Scale (Relative) | Critical Micelle Concentration (CMC) at 298.15 K (mmol/L) |

| Glycine (B1666218) | 1.0 | 14.0 |

| Alanine | 1.5 | 12.5 |

| Valine | 2.5 | 9.8 |

| Leucine | 3.0 | 7.5 |

This table provides representative data to illustrate the influence of the amino acid head group's hydrophobicity on the CMC of N-acyl amino acid surfactants. The hydrophobicity scale is for illustrative purposes.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity and performance of chiral compounds like this compound, which is derived from the naturally occurring L-serine.

While specific studies on the stereochemical effects of this compound are not widely available in the provided context, research on other chiral molecules, such as β-amino-N-acylhydrazones, demonstrates the importance of stereochemistry in molecular recognition and biological activity. nih.gov In a study on DPP-4 inhibitors, the R-configuration of a β-amino-N-acylhydrazone was found to be significantly more potent than its S-enantiomer, highlighting a clear eudysmic ratio. nih.gov This difference in activity is attributed to the specific interactions of each stereoisomer with the active site of the enzyme. nih.gov

It is plausible that the stereochemistry of the serine head group in this compound could influence its interactions with chiral biological structures, such as proteins and lipids in cell membranes. The specific orientation of the hydroxyl and carboxyl groups of the serine moiety could affect hydrogen bonding and electrostatic interactions, potentially leading to differences in membrane perturbation or enzyme inhibition between the L- and D-isomers.

Biomolecular Interactions and Biochemical Relevance

Enzyme Substrate Specificity and Hydrolysis Dynamics with Aminoacylases

Aminoacylases (EC 3.5.1.14) are a class of hydrolytic metallo-enzymes that catalyze the cleavage of the amide bond in N-acyl-L-amino acids, yielding a free L-amino acid and a carboxylate. expasy.org Research into these enzymes has revealed distinct specificities and dynamics, particularly concerning N-acyl amino acids with long fatty acid chains like N-lauroylserine.

Detailed studies on a novel aminoacylase (B1246476) from Paraburkholderia monticola (PmAcy) highlight the enzyme's pronounced preference for long-chain acyl-amino acids. nih.gov This enzyme exhibits significantly higher hydrolytic activity towards substrates like N-lauroyl-L-alanine compared to those with shorter acyl chains, such as acetyl-amino acids. nih.gov For instance, the standard hydrolytic activity of purified PmAcy was determined to be 50 U/mg using N-lauroyl-L-alanine as the substrate. nih.gov The enzyme's efficacy is further demonstrated by its high conversion rate, which reached 773 U/mg with N-lauroyl-L-alanine at an optimal temperature of 75 °C. nih.gov

The hydrolysis dynamics are dependent on factors such as pH, temperature, and the presence of metal ions. For PmAcy, optimal hydrolytic activity was observed at a highly alkaline pH of 12, though the insolubility of the N-lauroyl substrate prevented testing at more acidic conditions. nih.gov The enzyme's substrate specificity was systematically investigated by testing its activity against a variety of N-acylated L-amino acids. The results underscore a clear preference for substrates with longer acyl chains. nih.gov

| Substrate | Acyl Chain | Amino Acid | Relative Activity (%) |

|---|---|---|---|

| N-Lauroyl-L-Alanine | Lauroyl (C12) | Alanine | 100 |

| N-Myristoyl-L-Alanine | Myristoyl (C14) | Alanine | 96 |

| N-Decanoyl-L-Alanine | Decanoyl (C10) | Alanine | 85 |

| N-Lauroyl-L-Cysteine | Lauroyl (C12) | Cysteine | 66 |

| N-Octanoyl-L-Alanine | Octanoyl (C8) | Alanine | 63 |

| N-Lauroyl-L-Methionine | Lauroyl (C12) | Methionine | 49 |

| N-Hexanoyl-L-Alanine | Hexanoyl (C6) | Alanine | 11 |

| N-Butyryl-L-Alanine | Butyryl (C4) | Alanine | 1 |

| N-Acetyl-L-Alanine | Acetyl (C2) | Alanine | <1 |

This substrate preference makes enzymes like PmAcy valuable biocatalysts for both the synthesis and hydrolysis of N-acyl amino acid surfactants. nih.govnih.gov While often studied for hydrolysis, these enzymes can also catalyze the reverse reaction—amide bond synthesis—which is a greener alternative to chemical production methods. nih.gov

Fundamental Molecular Interactions with Proteins and Cellular Components in Model Systems

The structure of Sodium N-lauroylserine suggests potential interactions with transmembrane proteins, such as transient receptor potential (TRP) channels and G-protein coupled receptors (GPCRs), which are embedded in the cellular lipid bilayer.

TRP Channel Proteins

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli. nih.gov Many TRP channels, including the well-studied TRPV1, are known to be modulated by endogenous lipids and lipid-like molecules. nih.govnih.gov Molecular dynamics simulations have revealed that fatty acyl lipid mediators can bind within the "vanilloid pocket" of the TRPV1 channel. nih.gov

These studies show that the carboxyl groups of fatty acyl ligands form key interactions with charged amino acid residues, such as Arginine 557 (Arg 557), within the binding pocket. nih.gov Concurrently, the lipid's acyl tail interacts with hydrophobic residues, and the stability of this binding is influenced by the properties of the acyl tail. nih.gov Given its structure, N-lauroylserine possesses both a carboxyl group and a C12 lauroyl tail. This makes it plausible that it could engage with the TRPV1 channel in a similar manner: the negatively charged carboxylate of the serine headgroup could interact with positively charged residues in the channel's binding pocket, while the hydrophobic lauroyl tail embeds within a nonpolar region of the protein, influencing channel gating.

G-protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors, responsible for transducing a vast number of extracellular signals into intracellular responses. nih.govnih.gov The interaction of this compound with GPCRs can be considered from two perspectives: the role of the sodium ion and the role of the N-lauroylserine anion.

Firstly, research has firmly established that sodium ions act as negative allosteric modulators for many Class A GPCRs. These receptors possess a highly conserved, water-filled allosteric pocket deep within their transmembrane domain, which binds a single sodium ion. The presence of this sodium ion stabilizes the receptor in an inactive conformational state, preventing its activation. The expulsion of this sodium ion is a critical, evolutionarily conserved step in the activation mechanism of these receptors. nih.gov

Secondly, the N-lauroylserine anion itself, as an amphiphilic molecule, can interact with GPCRs. Both amino acids and lipids are known to act as signaling molecules that activate various GPCRs. scholaris.ca Furthermore, studies have shown that the lipid environment of the cell membrane plays a crucial role in modulating GPCR function and behavior. researchgate.net As a surfactant molecule, N-lauroylserine would preferentially partition to the membrane interface. Here, its lauroyl tail could interact with the lipid-facing transmembrane helices of a GPCR, while the polar serine headgroup remains near the aqueous phase. Such interactions could influence the receptor's conformational dynamics and its interplay with signaling partners like G-proteins. researchgate.net Therefore, this compound could potentially influence GPCR signaling through the dual action of the sodium ion on the allosteric site and the lauroylserine anion on the receptor-membrane interface.

Applications in Advanced Materials Science and Research Formulations

Role as Organogelators for Oleogels and Structured Fluids

While research on Sodium N-lauroylserine as an organogelator is an emerging area, the behavior of structurally similar amino acid-based surfactants provides significant insight into its potential. These surfactants can act as low-molecular-weight organogelators, capable of structuring organic liquids (oils) to form oleogels and other structured fluids. This ability is critical for applications in pharmaceuticals, cosmetics, and food technology, where the controlled release of active ingredients and the design of specific textures are desired.

The gelation process involving amino acid-based surfactants in oleaginous or aqueous systems typically results in the formation of a three-dimensional network that immobilizes the liquid phase. In aqueous systems, in the presence of a co-surfactant like a long-chain alcohol, these surfactants can form what is known as an α-gel, a type of lamellar gel. nih.govacs.orgnih.govresearchgate.net This gel structure consists of hexagonally packed alkyl chains of the surfactant and long-chain alcohol within lamellar bilayers. nih.govacs.orgnih.gov

The self-assembly is driven by non-covalent interactions, including hydrogen bonding between the amino acid headgroups, van der Waals forces between the hydrophobic tails, and electrostatic interactions. These interactions lead to the formation of elongated, fibrous, or rod-like micelles, which then entangle and interweave to create a continuous network throughout the fluid. This network physically entraps the solvent molecules, leading to a significant increase in viscosity and the formation of a stable gel. The specific architecture of this network governs the macroscopic properties of the gel.

The rheological properties of gels formed by amino acid-based surfactants are crucial for their application and can be characterized by parameters such as the storage modulus (G′) and the loss modulus (G′′). G′ represents the elastic component of the gel, indicating its ability to store energy, while G′′ represents the viscous component, or its ability to dissipate energy. A true gel is characterized by G′ being significantly larger than G′′.

Studies on similar amino acid surfactants, such as disodium (B8443419) N-dodecanoylglutamate, have shown that the rheological properties of the resulting α-gels are highly dependent on factors like the concentration of inorganic salts (e.g., NaCl). nih.govacs.orgnih.govresearchgate.net The addition of salt can screen the electrostatic repulsion between the charged headgroups of the surfactant molecules, leading to changes in the packing and spacing of the lamellar bilayers. nih.govacs.org This, in turn, affects the viscosity and stability of the gel. For instance, an initial increase in salt concentration can lead to a decrease in viscosity due to a reduction in the electrostatic repulsion between bilayers, which increases the amount of excess water between the gel domains. nih.govnih.gov However, a further increase in salt concentration can lead to an increase in viscosity by promoting stronger interactions between the gel domains. nih.govnih.gov

These gels typically exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate. acs.org This property is highly desirable in many applications, such as injectable drug delivery systems or cosmetic creams, where the product needs to flow easily under stress but maintain its structure at rest.

Table 1: Effect of NaCl Concentration on the Rheological Properties of a Disodium N-dodecanoylglutamate α-Gel

| NaCl Concentration (mmol dm⁻³) | Viscosity (Pa·s) at 1x10⁻³ s⁻¹ | Lamellar d-spacing (nm) |

| 0 | High | Decreases with increasing salt |

| 100 | Decreases | Decreases with increasing salt |

| 200 | Minimum | Decreases with increasing salt |

| 500 | Increases | Decreases with increasing salt |

| 1000 | High | Decreases with increasing salt |

This table is illustrative and based on findings for a related amino acid surfactant, disodium N-dodecanoylglutamate. The exact values for this compound may vary.

Development of Emulsifier-Antioxidant Bioconjugates for Interfacial Systems

The development of emulsifier-antioxidant bioconjugates is a promising strategy to enhance the stability of emulsion-based products, such as foods and cosmetics, against oxidation. While specific research on this compound in this context is limited, the concept can be extrapolated from the known properties of amino acid-based surfactants.

The idea is to covalently link an antioxidant molecule to the surfactant. In such a bioconjugate, the surfactant part (this compound) would act as an anchor at the oil-water interface of an emulsion, while the attached antioxidant moiety would be positioned to effectively scavenge free radicals that initiate lipid oxidation at the interface. The amino acid backbone of this compound provides potential sites for such conjugation.

The efficiency of an antioxidant in an emulsion is highly dependent on its location. cirad.fr By creating a bioconjugate with an emulsifier like this compound, the antioxidant can be localized at the interface, which is often the primary site of oxidative reactions. This targeted delivery can be more effective than simply dissolving the antioxidant in either the oil or water phase. Furthermore, the use of a biodegradable and biocompatible surfactant like this compound would be advantageous in creating functional ingredients for "clean label" products.

Advanced Surfactant Formulations in Chemical Systems

This compound is utilized in advanced surfactant formulations due to its mildness, excellent foaming properties, and biodegradability. ontosight.ai As an amino acid-based surfactant, it offers a more sustainable and skin-friendly alternative to traditional sulfate-based surfactants. specialchem.com

In various chemical systems, including personal care products and industrial cleaners, this compound functions as a primary or secondary surfactant to enhance cleansing, foaming, and emulsification. ontosight.aimarknature.com Its ability to form a rich and stable lather is particularly valued in products like shampoos, body washes, and facial cleansers. ontosight.ai

Moreover, due to its origin from natural and renewable resources (serine and lauric acid), it aligns with the growing demand for green and sustainable chemistry. ub.eduacademie-sciences.fr In research formulations, its well-defined chemical structure and self-assembly behavior are being explored for the creation of structured liquids, microemulsions, and vesicles for the controlled delivery of active molecules. wikipedia.org The pH-sensitive nature of the carboxylate headgroup in some amino acid-based surfactants can also be exploited to create stimuli-responsive formulations. wikipedia.org

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for separating and analyzing the components of a mixture. For Sodium N-lauroylserine, liquid chromatography techniques coupled with mass spectrometry are particularly powerful.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a crucial analytical tool for the definitive identification and purity assessment of pharmaceutical ingredients and complex organic molecules. ijnrd.orgresolvemass.ca This method combines the high-resolution separation capabilities of HPLC with the sensitive and specific detection power of mass spectrometry.

In the context of this compound, an HPLC system separates the primary compound from any synthesis-related impurities or degradation products. As the separated components exit the HPLC column, they are introduced into the mass spectrometer. The MS detector then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing precise molecular weight information. This data confirms the identity of this compound and allows for the quantification of its purity. LC-MS is recognized as a powerful tool for analyzing samples for which no suitable chromophore exists, making it a versatile detector for diverse pharmaceutical analyses. ijnrd.org

Ultra Performance Liquid Chromatography−Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for Trace Analysis

For the detection of minute quantities of substances, Ultra-Performance Liquid Chromatography−Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) offers exceptional sensitivity and specificity. rsc.org This technique utilizes columns with smaller particle sizes (typically under 2 μm) to achieve higher resolution and faster analysis times compared to conventional HPLC.

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing non-volatile and thermally labile molecules like this compound. The tandem mass spectrometry (MS/MS) capability adds another layer of specificity. A specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for the reliable quantification of analytes at very low concentrations, such as ng/mL levels in complex matrices like plasma. rsc.org This makes UPLC-ESI-MS/MS an invaluable method for trace analysis of this compound or its metabolites in biological and environmental samples.

Spectroscopic Techniques for Interfacial and Bulk Analysis

Spectroscopic methods are essential for probing the structural characteristics of this compound and its interactions with other molecules, particularly in complex systems like biological membranes.

Laurdan Fluorescence and Generalized Polarization for Membrane Studies

Laurdan is an environmentally sensitive fluorescent dye used extensively to investigate the physical properties of lipid membranes. wikipedia.orgnih.gov Its fluorescence emission spectrum is highly sensitive to the polarity of its local environment, which is influenced by the packing of lipid acyl chains and the presence of water molecules in the bilayer. nih.govnih.gov

When this compound, as a surfactant, is introduced into a lipid membrane, it alters the membrane's fluidity and packing. These changes can be monitored using Laurdan. In a more ordered, gel-like membrane phase, Laurdan's emission maximum is in the blue region (~440 nm). researchgate.net In a more fluid, liquid-crystalline phase, increased water penetration into the bilayer causes a red shift in the emission to the green region (~490 nm). researchgate.net This spectral shift is quantified by calculating the Generalized Polarization (GP) value. A higher GP value corresponds to a more ordered, rigid membrane, while a lower GP value indicates a more fluid environment. This technique provides detailed insights into how this compound modulates the biophysical properties and structure of cell membranes. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Changes

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate molecular interactions by measuring the absorption of infrared radiation. For this compound, FTIR is particularly useful for detecting structural changes that occur upon interaction with other substances, such as through the formation of hydrogen bonds.

Studies on the closely related compound, sodium N-lauroylsarcosinate (SNLS), have shown distinct changes in its FTIR spectrum upon vesicle formation with 1-decanol. The amide I band, which is characteristic of the C=O stretching vibration in the amide group of the surfactant, shows a significant shift. In the pure surfactant, this may appear as a split peak, for instance at 1640 and 1648 cm⁻¹. researchgate.netresearchgate.net Upon interaction and hydrogen bond formation with an alcoholic hydroxyl group, this split peak can merge and shift to a different frequency, such as 1656 cm⁻¹. researchgate.net This shift is a direct indication of the involvement of the amide group in intermolecular hydrogen bonding, providing evidence of structural rearrangement at the molecular level.

| State of SNLS | Amide I Peak (cm⁻¹) | Interpretation |

|---|---|---|

| Pure Surfactant Hydrate | 1640 and 1648 (split peak) | Baseline amide C=O stretch. researchgate.netresearchgate.net |

| In Vesicle with 1-decanol | 1656 | Shift indicates hydrogen bonding between the amide C=O and the alcoholic -OH group. researchgate.net |

| In Complex with Oleic Acid | 1634 | Disappearance of split peak and shift to a lower frequency indicates complex formation. researchgate.net |

Comprehensive Mass Spectrometry for Compound Identification and Impurity Profiling

Impurity profiling is a critical component of quality control for any chemical compound used in regulated industries. ijprajournal.com It involves the detection, identification, and quantification of all potential impurities present in a substance. ijnrd.org Mass spectrometry, often coupled with a chromatographic separation technique like GC or HPLC, is the definitive method for this purpose. researchgate.net

For this compound, a comprehensive MS analysis can identify and characterize various types of impurities. resolvemass.ca High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of elemental compositions for both the parent compound and any unknown impurities. nih.gov This is crucial for distinguishing between compounds with very similar nominal masses. Tandem MS (MS/MS) can be used to fragment ions, providing structural information that helps in the definitive identification of these low-level components. nih.gov

| Impurity Class | Potential Origin | Description |

|---|---|---|

| Organic Impurities | Synthesis / Degradation | Includes starting materials, by-products from incomplete reactions, intermediates, and products from hydrolysis or oxidation. resolvemass.ca |

| Inorganic Impurities | Manufacturing Process | Includes residual catalysts, reagents, and heavy metals. resolvemass.ca |

| Residual Solvents | Synthesis / Purification | Volatile organic compounds used during the manufacturing process that are not completely removed. resolvemass.ca |

Computational Modeling and Theoretical Investigations of Sodium N Lauroylserine Systems

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly

Molecular Dynamics (MD) simulations offer a window into the atomistic and molecular-level interactions that govern the behavior of Sodium N-Lauroylserine in aqueous environments. These simulations track the movement of individual atoms and molecules over time, providing a detailed picture of dynamic processes such as micellization and interfacial self-assembly.

MD simulations have been effectively used to study the self-assembly of amino acid-based surfactants. For instance, in studies of analogous systems like sodium lauroyl glycinate (B8599266), MD simulations have elucidated the crucial role of hydrogen-bonding patterns and interfacial self-assembly in determining properties like foam dynamics nih.gov. These simulations can reveal how the lauroyl tail and the serine headgroup of this compound interact with water molecules and with each other to form aggregates.

The process involves setting up a simulation box containing this compound molecules and water. The interactions between atoms are described by a force field, and the equations of motion are solved iteratively to generate a trajectory of the system. Analysis of these trajectories can provide information on:

Critical Micelle Concentration (CMC): By simulating the system at different surfactant concentrations, one can observe the spontaneous formation of micelles and estimate the CMC.

Micelle Structure and Shape: MD simulations can reveal the size, shape, and aggregation number of the micelles formed.

Interfacial Behavior: The orientation and packing of this compound molecules at interfaces, such as the air-water interface, can be studied to understand its surface activity and foaming properties. A study on various amino acid-based surfactants highlighted the differences in their behavior at the liquid/gas interface, which can be attributed to factors like hydrogen bonding acs.org.

Solvation Dynamics: The hydration shell around the hydrophilic serine headgroup and the hydrophobic interactions of the lauroyl tail can be characterized in detail.

A typical MD simulation setup for studying the self-assembly of an amino acid-based surfactant is summarized in the table below.

| Simulation Parameter | Typical Value/Description |

| Force Field | CHARMM, AMBER, GROMOS |

| Water Model | TIP3P, SPC/E |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Simulation Time | Nanoseconds to Microseconds |

| Initial Configuration | Random distribution of surfactant molecules in a water box |

This table presents a generalized set of parameters for MD simulations of surfactant self-assembly.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure, bonding, and reactivity of molecules. For this compound, QM methods can be employed to investigate fundamental properties that are not accessible through classical force fields used in MD simulations.

These calculations can be used to:

Determine Molecular Geometry: QM methods can optimize the three-dimensional structure of the this compound molecule, providing precise bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Properties such as the distribution of electron density, dipole moment, and polarizability can be calculated. This information is crucial for understanding the molecule's interactions with other molecules and with external electric fields.

Analyze Chemical Reactivity: QM calculations can predict the reactivity of different parts of the molecule. For example, the acidity of the carboxylic acid group and the nucleophilicity of the amide nitrogen can be quantified.